
NT157
Descripción general
Descripción
NT157 is a small molecule tyrphostin that has emerged as a promising inhibitor of the insulin-like growth factor 1 receptor (IGF1R) signaling pathway. It has shown potent antineoplastic effects across various cancer types by targeting multiple oncogenic pathways, making it a significant compound in cancer research and therapy .
Aplicaciones Científicas De Investigación
NT157 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Biology: It is employed in cellular and molecular biology research to investigate the effects of IGF1R inhibition on cell proliferation, apoptosis, and metastasis
Medicine: this compound has shown potential as an anticancer agent, demonstrating efficacy in preclinical models of various cancers, including lung cancer, melanoma, and myeloproliferative neoplasms
Industry: this compound is being explored for its potential use in combination therapies to enhance the efficacy of existing cancer treatments
Mecanismo De Acción
NT157 exerts its effects by targeting multiple molecular pathways:
IGF1R Inhibition: this compound induces the serine phosphorylation of insulin receptor substrates 1 and 2 (IRS1 and IRS2), leading to their degradation and inhibition of the IGF1R signaling cascade
STAT3 and STAT5 Inhibition: this compound also targets the signal transducer and activator of transcription 3 and 5 (STAT3 and STAT5) pathways, which are involved in cell proliferation and survival
AXL Inhibition: this compound inhibits the receptor tyrosine kinase AXL, contributing to its antineoplastic effects.
JNK Activation: this compound activates the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis and cell cycle arrest
Métodos De Preparación
Synthetic Routes and Reaction Conditions: NT157 is synthesized through a series of chemical reactions involving the formation of a tyrphostin core structure. The synthesis typically involves the following steps:
Formation of the core structure: The core structure of this compound is formed through a multi-step reaction involving the condensation of appropriate starting materials.
Functionalization: The core structure is then functionalized with various substituents to enhance its biological activity. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: NT157 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents onto the this compound molecule, affecting its properties and interactions
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce various substituted analogs of this compound .
Comparación Con Compuestos Similares
NT157 belongs to a class of compounds known as tyrphostins, which are small molecule inhibitors of tyrosine kinases. Similar compounds include:
This compound is unique in its ability to target multiple pathways simultaneously, making it a versatile and potent anticancer agent .
Propiedades
IUPAC Name |
(E)-3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5S/c17-10-3-8(4-11(19)15(10)22)1-2-14(24)18-7-9-5-12(20)16(23)13(21)6-9/h1-6,19-23H,7H2,(H,18,24)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPUPOUEGOSAAO-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CNC(=S)C=CC2=CC(=C(C(=C2)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)CNC(=S)/C=C/C2=CC(=C(C(=C2)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of NT157?
A: this compound primarily targets the Insulin Receptor Substrate (IRS) proteins, IRS1 and IRS2. [, , , ]
Q2: How does this compound interact with IRS proteins?
A: this compound binds to IGF-1R but does not directly inhibit its kinase activity. Instead, it promotes serine phosphorylation of IRS proteins, leading to their disassociation from receptors and subsequent degradation via the ubiquitin-proteasome pathway. [, , ]
Q3: What are the downstream effects of this compound-mediated IRS1/2 suppression?
A: this compound-mediated IRS1/2 suppression leads to the inhibition of downstream signaling pathways, including PI3K/AKT/mTOR and MAPK. [, , , , , , , ] This ultimately results in decreased proliferation, increased apoptosis, and reduced migration and invasion of cancer cells. [, , , , , ]
Q4: Does this compound have any other molecular targets besides IRS1/2?
A: Yes, research suggests that this compound can also affect other signaling pathways, including STAT3 and AXL. [, , , ] It can downregulate STAT3 activation and induce AXL degradation via the proteasome.
Q5: What is the role of ERK activation in the mechanism of action of this compound?
A: this compound has been shown to induce ERK phosphorylation, which is necessary for the serine phosphorylation and subsequent degradation of IRS proteins. [] Interestingly, combining this compound with sorafenib, a multi-kinase inhibitor, leads to the reversal of this transient ERK activation, suggesting a potential mechanism for their synergistic effect. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C16H15BrN2O5S, and its molecular weight is 427.28 g/mol.
Q7: Is there any spectroscopic data available for this compound?
A7: While the provided research papers do not detail specific spectroscopic data like NMR or IR, structural characterization likely involves these techniques.
Q8: What types of cancer have been studied in preclinical models with this compound?
A: this compound has shown promising preclinical activity against various cancer types, including hepatocellular carcinoma (HCC), acute myeloid leukemia (AML), breast cancer, prostate cancer, ovarian cancer, osteosarcoma, uveal melanoma, glioma, and lung cancer. [, , , , , , , , , , , , ]
Q9: What is the evidence for this compound’s efficacy in HCC?
A: Studies show this compound inhibits HCC cell growth and induces apoptosis in both in vitro and in vivo models. [, ] Notably, this compound synergizes with sorafenib, potentially by downregulating p-AKT, a key player in sorafenib resistance. [, ]
Q10: How does this compound impact AML cells, especially those harboring FLT3-ITD mutations?
A: Research indicates that this compound effectively reduces cell viability, induces apoptosis, and inhibits proliferation in FLT3-ITD-mutated AML cell lines. [, ] This effect is attributed to the downregulation of the IGF1R-IRS1/2 signaling pathway and modulation of downstream effectors like AKT, mTOR, and STAT5. [, ]
Q11: Has this compound demonstrated efficacy in overcoming drug resistance?
A: Yes, this compound shows promise in overcoming drug resistance. In HCC, it sensitizes cells to sorafenib, potentially by inhibiting p-AKT, a crucial factor in sorafenib resistance. [, ]
Q12: Are there any preclinical studies exploring the impact of this compound on the tumor microenvironment?
A: While limited information is available within the provided research, one study suggests that this compound can affect the tumor microenvironment by influencing the expression of chemokines involved in immune cell trafficking and function. [] Further investigation is needed to fully understand its impact on the tumor microenvironment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



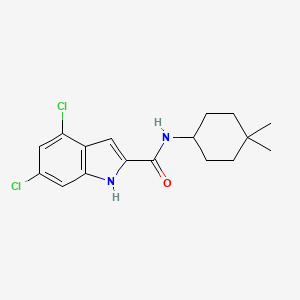
![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)
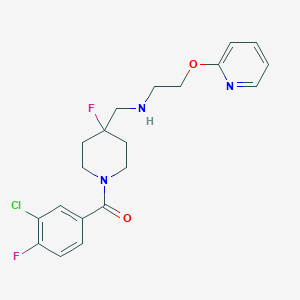

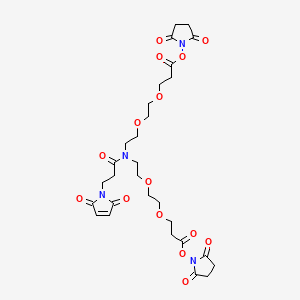
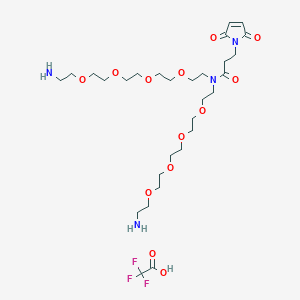
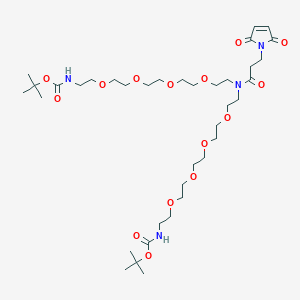
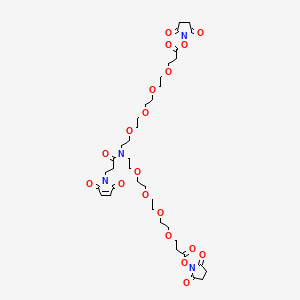
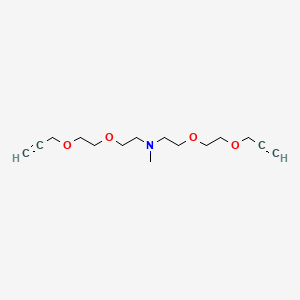

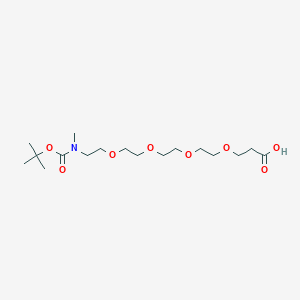

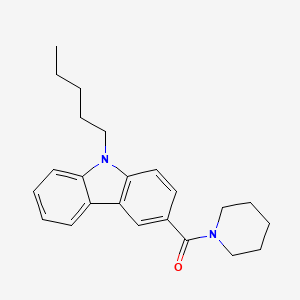
![5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide](/img/structure/B609608.png)